molecular formula C17H17FO3S B8674220 Ethyl 2-fluoro-3-((4-methoxybenzyl)thio)benzoate

Ethyl 2-fluoro-3-((4-methoxybenzyl)thio)benzoate

Cat. No. B8674220
M. Wt: 320.4 g/mol
InChI Key: NPBHHWFDSGMQHC-UHFFFAOYSA-N
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Patent
US09334261B2

Procedure details

1,4-dioxane (250 mL) was degassed by purging with N2 gas for 30 min and to this, were added a solution of compound A2 (13.2 g, 53.4 mmol) in 1,4-dioxane (50 mL; degassed), (4-methoxyphenyl)methanethiol (PMBSH) (8.2 g, 53.4 mmol), xantphos (1.54 g, 2.66 mmol), diisopropyl ethyl amine (19.6 mL, 106.8 mmol) and Pd2(dba)3 (1.22 g, 1.33 mmol) at RT. The reaction mixture was heated to 90° C. and stirred for 2 h. The reaction was monitored by TLC; after completion of the reaction, the reaction mixture was diluted with hexane (450 mL) and stirred at RT for 15 min. The resultant solution was filtered through celite and washed with hexane (100 mL). The filtrate was washed water (250 mL) dried over Na2SO4, filtered and concentrated under reduced pressure to obtain the crude. The crude was purified through silica gel column chromatography using 3-4% EtOAc/Hexanes to afford compound A3 (15 g, 88%) as pale yellow solid. 1H NMR (500 MHz, CDCl3): δ 7.78-7.74 (m, 1H), 7.43-7.39 (m, 1H), 7.19 (d, J=8.0 Hz, 2H), 7.07-7.04 (m, 1H), 6.80 (d, J=8.0 Hz, 2H), 4.41 (q, J=7.2 Hz, 2H), 4.08 (s, 2H), 3.78 (s, 3H), 1.41 (t, J=7.2 Hz, 3H). LC-MS (ESI): 89.7%; m/z 318.9 (M−H+); (column: X Select CSH C-18, 50×3.0 mm, 3.5 μm); RT 4.22 min; 5 mM NH4OAc: ACN; 0.8 mL/min).
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
19.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.22 g
Type
catalyst
Reaction Step One
Quantity
1.54 g
Type
catalyst
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([F:13])=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH3:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][SH:23])=[CH:18][CH:17]=1.C(N(C(C)C)CC)(C)C>O1CCOCC1.CCCCCC.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>[F:13][C:3]1[C:2]([S:23][CH2:22][C:19]2[CH:20]=[CH:21][C:16]([O:15][CH3:14])=[CH:17][CH:18]=2)=[CH:12][CH:11]=[CH:10][C:4]=1[C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:5.6.7.8.9|

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)OCC)C=CC1)F
Name
Quantity
8.2 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CS
Name
Quantity
19.6 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1.22 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
1.54 g
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Step Two
Name
Quantity
450 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1,4-dioxane (250 mL) was degassed
CUSTOM
Type
CUSTOM
Details
by purging with N2 gas for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
after completion of the reaction
STIRRING
Type
STIRRING
Details
stirred at RT for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The resultant solution was filtered through celite
WASH
Type
WASH
Details
washed with hexane (100 mL)
WASH
Type
WASH
Details
The filtrate was washed water (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the crude
CUSTOM
Type
CUSTOM
Details
The crude was purified through silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C(=O)OCC)C=CC=C1SCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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